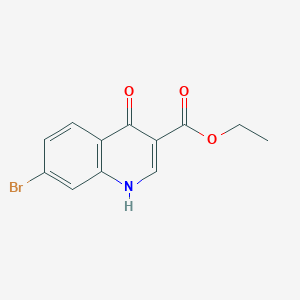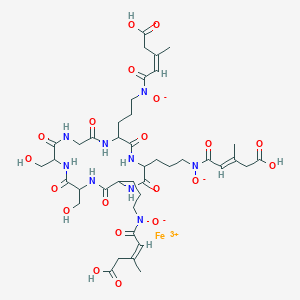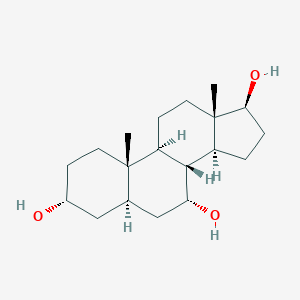
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The compound is closely related to various substituted quinolines that have been synthesized and analyzed for their chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various methods. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids, which involves the conversion of anthranilic acids to isatoic anhydrides followed by a reaction with the sodium enolate of ethyl acetoacetate . Similarly, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance . These methods highlight the versatility in synthesizing substituted quinoline derivatives, which could be adapted for the synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by techniques such as NMR spectrometry. For example, the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate was determined, showing that the quinoline ring system is approximately planar . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. For instance, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was subjected to ethylation with ethyl bromide, yielding mixed N- and O-ethylated products . Additionally, the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride resulted in chlorination and dealkylation . These reactions demonstrate the chemical versatility of quinoline derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, the introduction of bromine atoms into the quinoline structure can enhance the sensitivity of the compound to multiphoton-induced photolysis, as seen with 8-bromo-7-hydroxyquinoline (BHQ) . The hydrophobicity of the substituents also plays a significant role in the biological activity of the compounds, as indicated by the quantitative structure-activity relationship analysis of 7-substituted-4-hydroxyquinoline-3-carboxylic acids . These properties are essential for the application of quinoline derivatives in biological systems and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group:
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate and its derivatives have been studied for their potential as photolabile protecting groups. The derivative 8-bromo-7-hydroxyquinoline (BHQ) demonstrated greater single-photon quantum efficiency compared to other esters and showcased sensitivity to multiphoton-induced photolysis suitable for in vivo applications. BHQ's increased solubility and low fluorescence make it a valuable caging group for biological messengers (Fedoryak & Dore, 2002).
Antimicrobial and Anticoccidial Activities:
Several novel derivatives of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate have been synthesized and assessed for their biological activities. These derivatives demonstrated promising activities against different bacterial strains and even exhibited anticoccidial activities. For instance, certain derivatives showed significant activity against Eimeria tenella in chicken feed, highlighting their potential in veterinary medicine and agriculture (Yan et al., 2010).
Antioxidant and Prooxidative Properties:
Research has also delved into the antioxidant and prooxidative properties of 4-hydroxyquinoline derivatives, derived from ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The studies suggest that the antioxidant or prooxidative effects of these compounds depend not only on their molecular structure but also on their distribution status in the reaction system, indicating a complex interplay between chemical structure and biological activity (Liu et al., 2002).
Antitumor Activities:
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate derivatives have been synthesized and evaluated for their potential antitumor activities. Studies indicate that some of these derivatives inhibit the growth of various cancer cell lines, thus highlighting their potential in cancer treatment. Structural modifications to these compounds can enhance their cytotoxic activities, presenting a pathway for the development of new anticancer drugs (Regal et al., 2020).
Synthesis of Novel Derivatives:
Numerous studies have focused on the synthesis of novel derivatives of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, exploring their potential applications in various fields. These studies involve the creation of new chemical compounds with enhanced properties, expanding the scope of applications of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in scientific research and beyond (Abdel-Mohsen, 2014).
Safety And Hazards
The safety information for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
179943-57-8 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)




